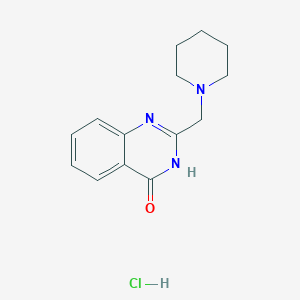
2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride
説明
2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride is a useful research compound. Its molecular formula is C14H18ClN3O and its molecular weight is 279.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride (CAS 3552-63-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives, including this compound, have been associated with various pharmacological effects such as anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Anticancer Activity
Quinazoline derivatives have shown significant anticancer potential. Studies indicate that compounds similar to 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, hybrid compounds incorporating quinazoline have demonstrated IC50 values less than 10 μM against MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cell lines .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | <10 |
| Compound B | A549 | <10 |
| Compound C | HCT-116 | <10 |
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have also been extensively studied. Research indicates that 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .
Table 2: Antibacterial Activity of Quinazoline Derivatives
| Bacteria | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is influenced by their chemical structure. Modifications in the piperidine moiety and the quinazoline core can enhance or diminish their pharmacological effects. For example, the introduction of bulky groups linked to the acetamide moiety has been shown to improve EGFR inhibitory activity in certain hybrids .
Study on Anticancer Properties
A study conducted by Zhang et al. synthesized a series of quinazoline-piperazine hybrids and evaluated their cytotoxicity against various cancer cell lines. The results indicated that specific structural modifications led to enhanced antiproliferative activity, with some compounds exhibiting IC50 values as low as 0.36 μM against breast cancer cells .
Study on Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of piperidine derivatives showed that modifications at the C3 position significantly affected the compounds' inhibitory actions against bacterial strains. The presence of electron-donating groups improved antibacterial potency, demonstrating the importance of structural optimization in drug design .
特性
IUPAC Name |
2-(piperidin-1-ylmethyl)-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c18-14-11-6-2-3-7-12(11)15-13(16-14)10-17-8-4-1-5-9-17;/h2-3,6-7H,1,4-5,8-10H2,(H,15,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTAXCRXDKHHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429567 | |
| Record name | 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3552-63-4 | |
| Record name | 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















